

Unraveling the Metabolism of Capmatinib: A Technical Overview

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Compound of Interest		
Compound Name:	Capmatinib metabolite M18	
Cat. No.:	B15193805	Get Quote

While the specific metabolite "Capmatinib M18" is not documented in the available scientific literature, this guide provides a comprehensive analysis of the known metabolic pathways of Capmatinib, with a focus on its primary metabolites. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the drug's biotransformation.

Capmatinib, a potent and selective mesenchymal-epithelial transition (MET) inhibitor, has demonstrated significant efficacy in the treatment of non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations.[1][2] Understanding its metabolic fate is crucial for optimizing its therapeutic use and managing potential drug-drug interactions.

Physicochemical Properties of Capmatinib

Property	Value
Molecular Formula	C23H17FN6O
Molecular Weight	412.42 g/mol [3]
Stereochemistry	Achiral[3]

Metabolic Pathways and Key Enzymes

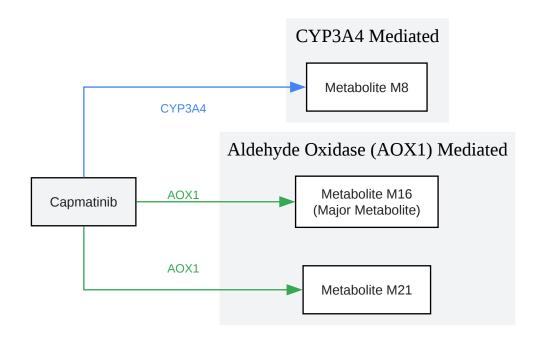
Capmatinib is predominantly cleared through hepatic metabolism.[4][5] The primary enzymes responsible for its biotransformation are Cytochrome P450 3A4 (CYP3A4) and aldehyde



oxidase (AOX1).[4][6][7][8] Metabolic reactions include:[7][9]

- · Lactam formation
- Hydroxylation
- N-dealkylation
- · Formation of a carboxylic acid
- Hydrogenation
- N-oxygenation
- Glucuronidation

The diagram below illustrates the main metabolic pathways of Capmatinib.



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Capmatinib Metabolic Pathways

Major Metabolites of Capmatinib



The most abundant metabolite of Capmatinib identified in plasma, urine, and feces is M16, also known as CMN288.[4][7] This major metabolite is formed through imidazo-triazinone formation (lactam formation) and is catalyzed by cytosolic aldehyde oxidase.[7][9] M16 is considered pharmacologically inactive and does not accumulate after multiple doses.[4] Other identified metabolites include M8 and M21.[10]

Pharmacokinetics and Excretion

Following oral administration, Capmatinib is rapidly absorbed, reaching maximum plasma concentrations within 1 to 2 hours.[4][6] The parent compound accounts for the majority of the radioactivity in plasma (approximately 42.9%).[7][9] The elimination half-life of Capmatinib is approximately 6.5 to 7.84 hours.[6][7][9]

The primary route of elimination for absorbed Capmatinib is metabolism, followed by biliary/fecal and renal excretion.[1][7] Approximately 78% of an administered dose is recovered in the feces, with 42% as the unchanged parent drug.[6][8] Around 22% of the dose is excreted in the urine, with a negligible amount being the unchanged drug.[6][8]

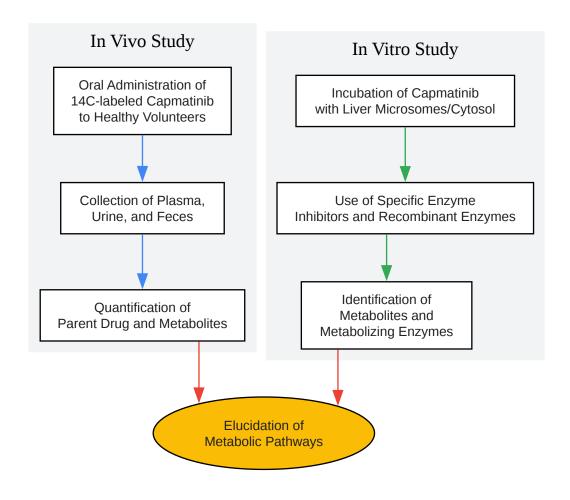
Experimental Protocols

Human Absorption, Distribution, Metabolism, and Excretion (ADME) Study: A study involving six healthy male volunteers was conducted to investigate the ADME of Capmatinib.[7] A single oral dose of 600 mg of 14C-labeled Capmatinib was administered.[7] Blood, urine, and fecal samples were collected over a specified period to analyze the concentrations of the parent drug and its metabolites.[7]

In Vitro Aldehyde Oxidase Phenotyping: To identify the enzymes responsible for the formation of the major metabolite M16, in vitro studies were performed.[7][9] These experiments likely involved incubating Capmatinib with human liver cytosol, specific chemical inhibitors, and recombinant enzymes to pinpoint the catalytic activity of aldehyde oxidase.[7][9]

The workflow for identifying the metabolic pathways is outlined below.





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Metabolic Pathway Identification Workflow

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